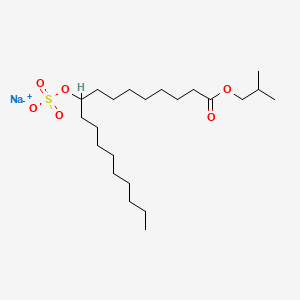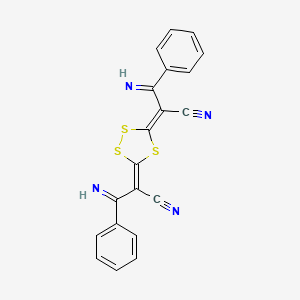
Benzenepropanenitrile, alpha,alpha'-1,2,4-trithiolane-3,5-diylidenebis(beta-imino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 298803: . This compound is characterized by its unique structure, which includes a trithiolan ring and multiple cyano and imino groups.
Análisis De Reacciones Químicas
NSC 298803 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 298803 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
NSC 298803 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of NSC 298803 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
NSC 298803 can be compared with other sulfur-containing compounds, such as:
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry.
Thioacetamide: A sulfur-containing compound used in organic synthesis.
Thiourea: A compound with similar functional groups and reactivity.
NSC 298803 is unique due to its trithiolan ring structure and multiple cyano and imino groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
64247-77-4 |
|---|---|
Fórmula molecular |
C20H12N4S3 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(2E)-2-[(5E)-5-(1-cyano-2-imino-2-phenylethylidene)-1,2,4-trithiolan-3-ylidene]-3-imino-3-phenylpropanenitrile |
InChI |
InChI=1S/C20H12N4S3/c21-11-15(17(23)13-7-3-1-4-8-13)19-25-20(27-26-19)16(12-22)18(24)14-9-5-2-6-10-14/h1-10,23-24H/b19-15-,20-16-,23-17?,24-18? |
Clave InChI |
PZHYZFKULDZSQA-DBGAHSSXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=N)/C(=C/2\SS/C(=C(\C(=N)C3=CC=CC=C3)/C#N)/S2)/C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=N)C(=C2SC(=C(C#N)C(=N)C3=CC=CC=C3)SS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


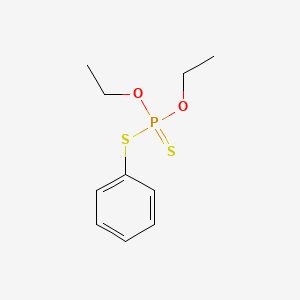
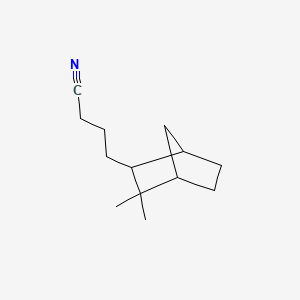
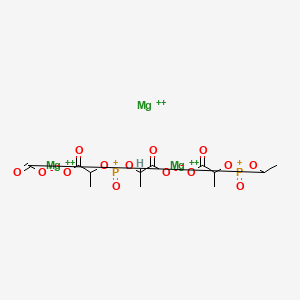
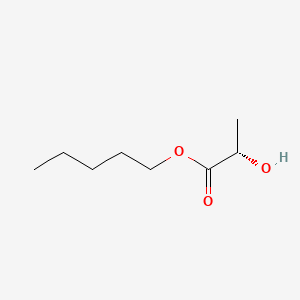
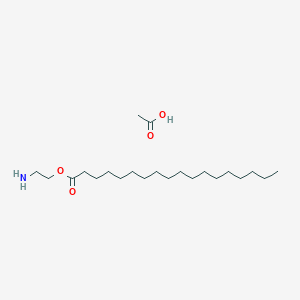
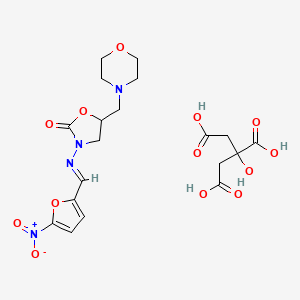
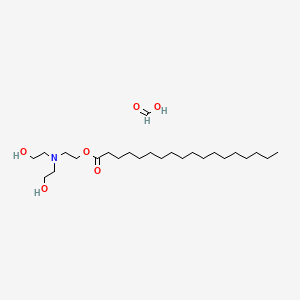

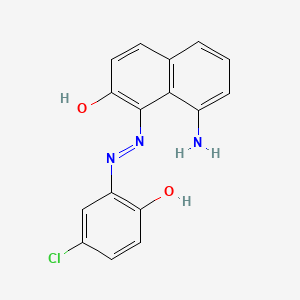
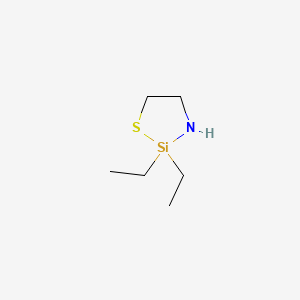
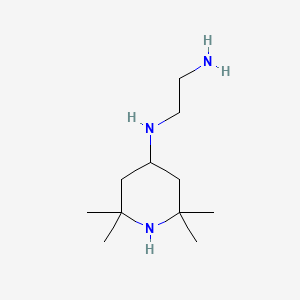
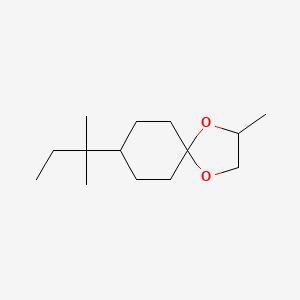
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
